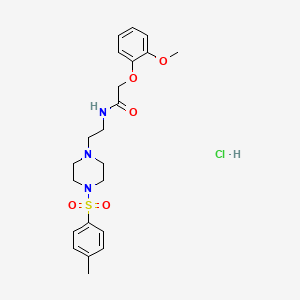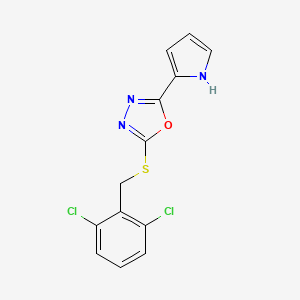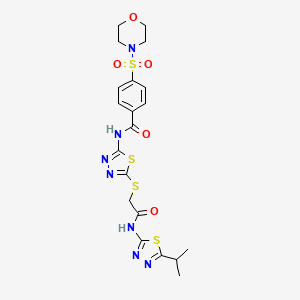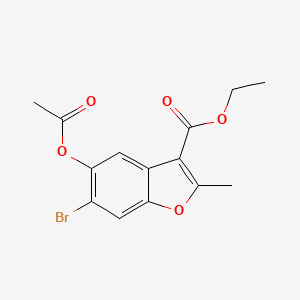![molecular formula C13H16ClNO2 B2689046 N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide CAS No. 2411238-80-5](/img/structure/B2689046.png)
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation.
作用机制
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide acts as an agonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A, which regulates a variety of cellular processes.
Biochemical and Physiological Effects:
Activation of adenosine A1 receptors by N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been shown to have a wide range of physiological and biochemical effects. These include the inhibition of neurotransmitter release, vasodilation, bronchoconstriction, and the inhibition of cardiac function. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has also been shown to have neuroprotective effects and to modulate pain perception.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide in scientific research is its high selectivity for adenosine A1 receptors. This allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of non-specific receptor activation. However, one limitation of using N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide is its relatively low potency compared to other adenosine A1 receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.
未来方向
There are several future directions for research involving N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been shown to increase slow-wave sleep in rats, suggesting that adenosine A1 receptor activation may be a potential target for the treatment of sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of inflammation. Recent studies have suggested that adenosine A1 receptor activation may have anti-inflammatory effects, making it a potential target for the treatment of inflammatory diseases.
合成方法
The synthesis of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide involves several steps, starting with the reaction of 4-chloro-2-methylphenol with propargyl bromide to form 4-chloro-2-methylphenylpropargyl ether. This intermediate is then reacted with 3-chloropropylamine to form N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide. The final product is obtained by purification through column chromatography.
科学研究应用
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation. Its application includes studying the effects of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide on the cardiovascular system, respiratory system, and the central nervous system. N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has also been used to investigate the role of adenosine A1 receptors in pain modulation, sleep regulation, and neuroprotection.
属性
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-13(16)15-7-4-8-17-12-6-5-11(14)9-10(12)2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVYJGNSVCDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2688965.png)


![methyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2688969.png)


![8-{[3-(3-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2688972.png)
![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)
![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)

![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)

![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)
